1-(2-Hydroxy-4,6-dimethylbenzyl)-4-piperidinecarboxylic acid
CAS No.: 860649-26-9
Cat. No.: VC8141647
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860649-26-9 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H21NO3/c1-10-7-11(2)13(14(17)8-10)9-16-5-3-12(4-6-16)15(18)19/h7-8,12,17H,3-6,9H2,1-2H3,(H,18,19) |
| Standard InChI Key | MQWWIQVFGXTFIO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)O)CN2CCC(CC2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)O)CN2CCC(CC2)C(=O)O)C |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, 1-[(2-hydroxy-4,6-dimethylphenyl)methyl]piperidine-4-carboxylic acid, reflects its core structure: a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-hydroxy-4,6-dimethylbenzyl moiety. Key identifiers include:
The benzyl substituent introduces steric hindrance and hydrogen-bonding capabilities via the phenolic hydroxyl group, which may influence solubility and receptor binding . The piperidine ring’s conformation and the carboxylic acid’s ionization state (pKa ~4–5) further modulate its physicochemical behavior.
Synthesis and Preparation Strategies
While no explicit synthesis protocol for this compound is documented in the provided sources, analogous piperidinecarboxylic acid derivatives are typically synthesized via:
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Esterification of piperidine precursors: For example, ethyl 4-piperidinecarboxylate (CAS 1126-09-6) is prepared by reacting isonipecotic acid with thionyl chloride in ethanol, yielding a 94% product . Similar conditions (e.g., acid-catalyzed esterification) could be adapted for introducing the benzyl group.
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N-Alkylation: The benzyl group may be introduced via alkylation of 4-piperidinecarboxylic acid using 2-hydroxy-4,6-dimethylbenzyl bromide under basic conditions.
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Protection-deprotection strategies: The phenolic -OH group likely requires protection (e.g., as a methyl ether) during synthesis to prevent undesired side reactions .
Key challenges include avoiding racemization (if chiral centers are present) and ensuring regioselectivity during benzyl group attachment.
Physicochemical Properties
Experimental data on this compound’s properties are sparse, but inferences can be drawn from structural analogs:
The hydroxybenzyl moiety enhances UV absorption, suggesting utility in analytical detection (e.g., HPLC with UV/Vis detection).
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